molecular formula C44H50N4O10 B13846019 Conophylline

Conophylline

货号: B13846019
分子量: 794.9 g/mol
InChI 键: QZRIMAMDGWAHPQ-ATPAGDLWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .

化学反应分析

Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

科学研究应用

Conophylline is a vinca alkaloid found in plants of the genus Tabernaemontana . It has shown potential in various scientific research applications, particularly in the context of cancer and fibrosis .

Scientific Research Applications

This compound's applications in scientific research span from its anti-fibrotic properties to its potential as an anti-cancer agent. It has been investigated for its effects on fibroblasts, pancreatic stellate cells, and various cancer cell lines .

Anti-fibrotic Applications

  • Inhibition of Extracellular Matrix Formation: this compound has demonstrated the ability to inhibit the formation of the extracellular matrix (ECM) by suppressing the expression of hyaluronan synthase 2 (HAS2) . It also inhibits the incorporation of versican and collagens into the ECM in cells treated with transforming growth factor β (TGFβ) .
  • Mechanism of Action: this compound inhibits HAS2 expression via the TGFβ-mediated activation of the ERK1/2 pathway . While it doesn't affect TGFβ-induced nuclear translocation of SMAD family member 2/3 (SMAD2/3), it substantially inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) .
  • Pancreatic Fibrosis: this compound exerts antifibrotic actions in vitro and in vivo, improving islet fibrosis . It also suppresses pancreatic cancer desmoplasia . In a mouse xenograft model, this compound reduced desmoplasia of tumors composed of pancreatic cancer cells and cancer-associated fibroblasts (CAF), and combination therapy with gemcitabine remarkably inhibited tumor proliferation .

Anti-cancer Applications

  • Inhibition of Hepatocellular Carcinoma: this compound inhibits hepatocellular carcinoma by inhibiting activated cancer-associated fibroblasts through suppression of G protein–coupled receptor 68 .
  • Induction of Cancerous Cell Death: Conofolidine, a related compound, is a putative potent anticancer agent capable of inducing heterogeneous modes of cancerous cell death in vitro .
  • Effects on Cancer Cell Lines: Conofolidine has shown antiproliferative effects against various cancer cell lines, including triple-negative breast MDA-MB-468, colorectal HT-29, and pancreatic MIAPaCa-2 cells . It also caused cell cycle perturbation, including S-phase depletion and G1 arrest, and induced apoptosis in some cell lines .

Other Applications

  • Stimulation of Autophagy: this compound is an autophagy-inducing vinca alkaloid . It has been shown to stimulate autophagy in vitro in neurons, potentially reversing toxic α-synuclein deposits .
  • Diabetes Treatment: this compound, combined with betacellulin-δ4, has been used to reduce plasma glucose levels effectively via transplantation of pseudoislets prepared using ductal cells treated with both compounds .

Data Table: Effects of Conofolidine on Cancer Cell Lines

Cell LineCancer TypeGI50 (μM)
MDA-MB-468Triple-Negative Breast~0.3
HT-29Colorectal~0.3
MIAPaCa-2Pancreatic~0.3
A549Lung0.405
HCT-116Colorectal Carcinoma0.454
PANC-1Pancreatic≤0.17
Caco-2Colorectal0.417
DoHH2B-Cell Lymphoma≤0.127
ValloisB-Cell Lymphoma≤0.127
MRC-5Foetal Lung Fibroblasts~1.0
MCF10AFibrocystic Epithelial Breast0.23

GI50 values represent the concentration at which cell growth is inhibited by 50% .

Case Studies

  • Pancreatic Cancer Desmoplasia: In vivo studies using mouse xenograft models have shown that this compound reduces desmoplasia in tumors composed of pancreatic cancer cells and CAFs. Combination therapy with gemcitabine further inhibited tumor proliferation, suggesting a promising therapeutic strategy for refractory pancreatic cancers .
  • Hepatocellular Carcinoma: this compound inhibits hepatocellular carcinoma by targeting activated cancer-associated fibroblasts, indicating its potential as a therapeutic agent for liver cancer .
  • Diabetes Treatment: Transplantation of pseudoislets prepared using ductal cells treated with this compound and betacellulin-δ4 effectively reduced plasma glucose levels, demonstrating a potential treatment for diabetes .

Limitations and Future Directions

While this compound and its derivatives show promise in various applications, further research is needed to fully understand their mechanisms of action and potential side effects. Future studies could focus on:

  • Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of this compound and its derivatives in treating cancer, fibrosis, and other diseases.
  • Mechanism of Action: Further elucidating the molecular mechanisms by which this compound exerts its effects, including its interactions with specific proteins and signaling pathways.
  • Drug Delivery: Developing effective drug delivery systems to improve the bioavailability and targeted delivery of this compound to affected tissues.
  • Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents to enhance its efficacy and overcome drug resistance.

作用机制

Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:

相似化合物的比较

Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.

生物活性

Conophylline, a natural alkaloid derived from the plant Tabernaemontana divaricata, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and fibrogenesis. This article explores the compound's mechanisms of action, its effects on various cell types, and relevant case studies that highlight its therapeutic potential.

This compound exhibits multiple biological activities through various mechanisms:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown that it significantly increases the activity of executioner caspases (caspases 3/7), leading to enhanced cell death in certain cancer cell lines, such as HCT-116 and MDA-MB-468 .
  • Cell Cycle Perturbation : this compound treatment results in significant cell cycle alterations, particularly S-phase depletion and G1 arrest in various cancer cell lines. For instance, after treatment, the S-phase population in HT-29 cells decreased to less than 10% compared to untreated controls .
  • Inhibition of Fibrosis : this compound has been shown to inhibit the activation of pancreatic stellate cells (PSCs), which play a critical role in pancreatic fibrosis. In vivo studies using Goto-Kakizaki rats demonstrated that oral administration of this compound led to a significant reduction in islet fibrosis and improved insulin content .

Biological Effects

The biological effects of this compound can be summarized as follows:

Biological ActivityEffect/OutcomeReferences
Induction of ApoptosisIncreased caspase activity and morphological changes
Cell Cycle ArrestS-phase depletion and G1 arrest
Antifibrotic ActivityInhibition of PSC activation and ECM formation
Improvement in Islet FunctionEnhanced insulin content in GK rats

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Pancreatic Cancer : A study demonstrated that this compound could suppress pancreatic cancer progression by inhibiting PSCs, thereby reducing fibrosis and promoting a healthier pancreatic environment .
  • Diabetes Management : In Goto-Kakizaki rats, the administration of this compound resulted in a marked reduction in islet fibrosis and an increase in insulin production, suggesting its potential for managing diabetes-related complications .
  • Fibrosis Models : In vitro experiments with human foreskin fibroblasts showed that this compound significantly inhibited the expression of hyaluronan synthase 2 (HAS2) and reduced collagen biosynthesis, indicating its potential as an antifibrotic agent .

Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Cellular Mechanisms : this compound's inhibition of fibroblast behavior was linked to downregulation of ECM components and suppression of TGFβ-mediated pathways. It was found to decrease total protein biosynthesis while not affecting collagen gene expression directly .
  • Combination Therapies : Research indicated that combining this compound with other growth factors like betacellulin-δ4 could enhance its efficacy in transplant models, improving glucose regulation and islet function .

属性

分子式

C44H50N4O10

分子量

794.9 g/mol

IUPAC 名称

dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate

InChI

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1

InChI 键

QZRIMAMDGWAHPQ-ATPAGDLWSA-N

手性 SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC

规范 SMILES

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。